6-chloro-N-(3-methoxypropyl)pyridazin-3-amine
Overview
Description
6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3O . It belongs to the pyridazine family.
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 201.0668897 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine include a predicted boiling point of 397.5±32.0 °C, a predicted density of 1.235±0.06 g/cm3, and a predicted pKa of 4.24±0.10 .Scientific Research Applications
Intermediate in Neo-nicotinoid Insecticides
This compound is a key intermediate in the synthesis of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nicotinic acetylcholine receptor of insects. They are widely used due to their effectiveness against a variety of pests and relatively low toxicity to non-target organisms.
Synthesis of Biologically Active Compounds
The pyridazine ring, which is present in this compound, is a ‘privileged structure’ in medicinal chemistry . This means it is often found in biologically active compounds. Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis of Agrochemicals
Various pyridazinone derivatives, which can be synthesized from this compound, are well known as agrochemicals . They are used in the production of herbicides and other agricultural chemicals.
Research and Experimental Use
This compound is available for experimental and research use . It can be used in laboratories to study its properties, reactions, and potential applications.
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-13-6-2-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBNDYWWQHHHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429374 | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxypropyl)pyridazin-3-amine | |
CAS RN |
898656-60-5 | |
Record name | 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.